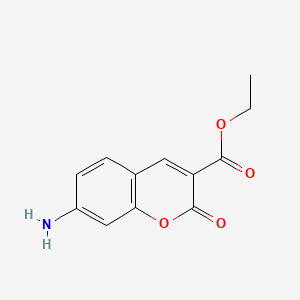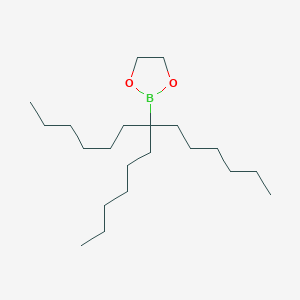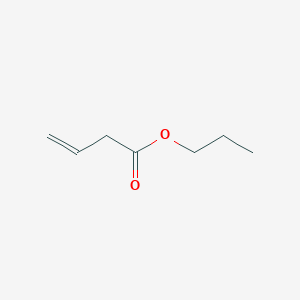![molecular formula C18H26O4S B14161971 1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite CAS No. 3489-84-7](/img/structure/B14161971.png)
1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite is a complex organic compound with the molecular formula C22H28F2O4 It is known for its unique structural features, which include a phenoxy group, a butan-2-yl chain, and a prop-2-yn-1-yl sulfite group
Méthodes De Préparation
The synthesis of 1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite involves multiple steps, typically starting with the preparation of the phenoxy intermediate. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions under controlled conditions to optimize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule. Common reagents include halides and other nucleophilic species.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms.
Applications De Recherche Scientifique
1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various conditions.
Industry: The compound’s reactivity and stability make it valuable in industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite can be compared to other similar compounds, such as:
1-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium: This compound shares a similar phenoxy structure but differs in its additional functional groups and overall reactivity.
1-{2-[4-(2-methylbutan-2-yl)phenoxy]phenyl}ethan-1-amine: Another related compound with a phenoxy group, but with distinct amine functionality, leading to different chemical and biological properties.
These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and reactivity patterns.
Propriétés
Numéro CAS |
3489-84-7 |
|---|---|
Formule moléculaire |
C18H26O4S |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
1-[4-(2-methylbutan-2-yl)phenoxy]butan-2-yl prop-2-ynyl sulfite |
InChI |
InChI=1S/C18H26O4S/c1-6-13-21-23(19)22-16(7-2)14-20-17-11-9-15(10-12-17)18(4,5)8-3/h1,9-12,16H,7-8,13-14H2,2-5H3 |
Clé InChI |
UYEGACACTCMPTL-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC1=CC=C(C=C1)C(C)(C)CC)OS(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-acetyl-14-(2-bromophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14161892.png)
![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)
![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)
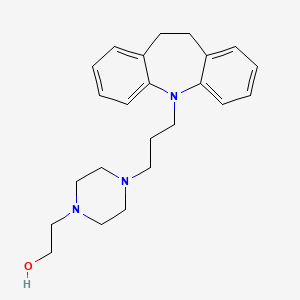
![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
![3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol](/img/structure/B14161931.png)
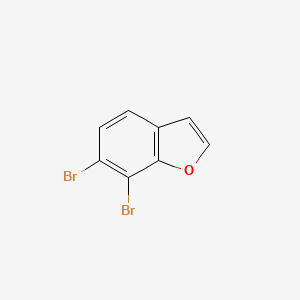
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161952.png)

![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)
